[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone
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Overview
Description
[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone: is a complex organic compound characterized by the presence of a fluorophenyl group, a piperazine ring, and a methylbenzoyl-pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone typically involves multi-step organic reactionsThe final step involves the coupling of the piperazine derivative with the methylbenzoyl-pyrrole moiety under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
- [4-(2-chlorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone
- [4-(2-bromophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone
- [4-(2-iodophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone
Comparison: Compared to its analogs, [4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom may enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c1-16-6-2-3-7-18(16)22(28)17-14-20(25-15-17)23(29)27-12-10-26(11-13-27)21-9-5-4-8-19(21)24/h2-9,14-15,25H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSMPQDQMVKJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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